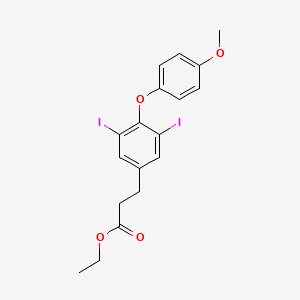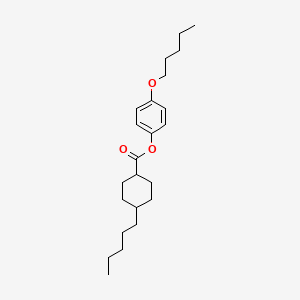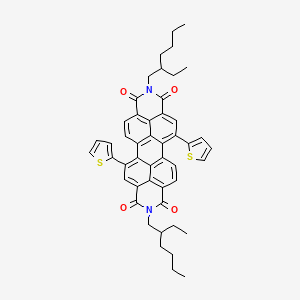
(R)-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound. It is notable for its chiral centers and its application in asymmetric synthesis, particularly in catalytic processes. The compound’s structure includes both phosphanyl and sulfinamide functional groups, which contribute to its reactivity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:
Formation of the Phosphanyl Groups: The initial step often involves the preparation of the phosphanyl groups. This can be achieved through the reaction of chlorophosphines with appropriate phenyl derivatives under inert conditions to prevent oxidation.
Introduction of the Sulfinamide Group: The sulfinamide group is introduced via a reaction between a sulfinyl chloride and an amine. This step requires careful control of temperature and pH to ensure the desired stereochemistry.
Coupling Reactions: The final step involves coupling the phosphanyl and sulfinamide intermediates. This is typically done using a palladium-catalyzed cross-coupling reaction, which requires precise control of reaction conditions such as temperature, solvent, and catalyst concentration.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as crystallization or chromatography would be optimized for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl groups, forming phosphine oxides.
Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, where the phosphanyl or sulfinamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Phosphine oxides and sulfoxides.
Reduction: Amines and secondary phosphines.
Substitution: Various substituted phosphines and sulfinamides.
科学的研究の応用
Chemistry
The compound is widely used in asymmetric catalysis, particularly in the synthesis of chiral molecules. Its ability to induce chirality makes it valuable in the production of pharmaceuticals and fine chemicals.
Biology
In biological research, the compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique structure and reactivity.
Medicine
The compound’s chiral nature makes it a potential candidate for drug development, particularly in the synthesis of enantiomerically pure drugs.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials, where precise control over molecular structure is required.
作用機序
The compound exerts its effects primarily through its ability to coordinate with metal centers in catalytic processes. The phosphanyl groups act as ligands, binding to metal atoms and facilitating various chemical transformations. The sulfinamide group can also participate in hydrogen bonding and other non-covalent interactions, influencing the overall reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide: Similar structure but lacks the dicyclohexylphosphanyl group.
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
Uniqueness
The presence of both dicyclohexylphosphanyl and diphenylphosphanyl groups in ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide provides unique steric and electronic properties. This makes it particularly effective in asymmetric catalysis, offering higher selectivity and efficiency compared to similar compounds.
特性
分子式 |
C36H49NOP2S |
|---|---|
分子量 |
605.8 g/mol |
IUPAC名 |
N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C36H49NOP2S/c1-36(2,3)41(38)37-34(28-39(29-18-8-4-9-19-29)30-20-10-5-11-21-30)33-26-16-17-27-35(33)40(31-22-12-6-13-23-31)32-24-14-7-15-25-32/h4-5,8-11,16-21,26-27,31-32,34,37H,6-7,12-15,22-25,28H2,1-3H3/t34-,41?/m1/s1 |
InChIキー |
NSZNZJQIBJWIOZ-MPDQCYFASA-N |
異性体SMILES |
CC(C)(C)S(=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
正規SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole](/img/structure/B12083428.png)
amine](/img/structure/B12083430.png)


![Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-](/img/structure/B12083436.png)


![2,2-Difluoro-5-iodobenzo[d][1,3]dioxole](/img/structure/B12083452.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12083454.png)

![4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12083479.png)


